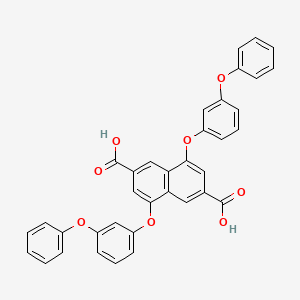![molecular formula C18H38O3 B14323787 1-[2-(2-Butoxyethoxy)ethoxy]decane CAS No. 101882-99-9](/img/structure/B14323787.png)
1-[2-(2-Butoxyethoxy)ethoxy]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2-Butoxyethoxy)ethoxy]decane is an organic compound with the molecular formula C18H38O3. It is a member of the ether family, characterized by the presence of ether linkages in its structure. This compound is known for its use as a solvent and surfactant in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[2-(2-Butoxyethoxy)ethoxy]decane can be synthesized through the reaction of decanol with 2-(2-butoxyethoxy)ethanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors allows for efficient production and high yields of the desired product.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-Butoxyethoxy)ethoxy]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ether linkages to alcohol groups.
Substitution: The ether groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers depending on the reagents used.
Scientific Research Applications
1-[2-(2-Butoxyethoxy)ethoxy]decane has several applications in scientific research:
Chemistry: Used as a solvent in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the preparation of biological samples and as a surfactant in cell culture media.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of cleaning agents, paints, and coatings.
Mechanism of Action
The mechanism of action of 1-[2-(2-butoxyethoxy)ethoxy]decane involves its ability to interact with various molecular targets through its ether linkages. These interactions can disrupt the structure of biological membranes, making it an effective surfactant. The compound can also form hydrogen bonds with other molecules, influencing their solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
1-[2-(2-Butoxyethoxy)ethoxy]ethanol: Similar structure but with an additional hydroxyl group.
1-[2-(2-Butoxyethoxy)ethoxy]hexane: Shorter carbon chain compared to decane.
1-[2-(2-Butoxyethoxy)ethoxy]octane: Intermediate chain length between hexane and decane.
Uniqueness
1-[2-(2-Butoxyethoxy)ethoxy]decane is unique due to its specific chain length and ether linkages, which provide it with distinct solubility and surfactant properties. Its longer carbon chain compared to similar compounds allows for different interactions and applications in various fields.
Properties
CAS No. |
101882-99-9 |
|---|---|
Molecular Formula |
C18H38O3 |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
1-[2-(2-butoxyethoxy)ethoxy]decane |
InChI |
InChI=1S/C18H38O3/c1-3-5-7-8-9-10-11-12-14-20-16-18-21-17-15-19-13-6-4-2/h3-18H2,1-2H3 |
InChI Key |
WMCXGBNMGUGZFA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOCCOCCOCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(But-3-en-1-yl)-1-[tert-butyl(dimethyl)silyl]azetidin-2-one](/img/structure/B14323704.png)


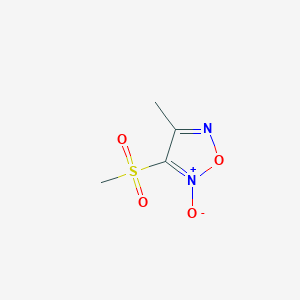
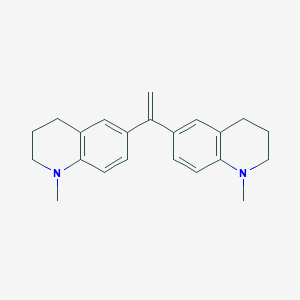
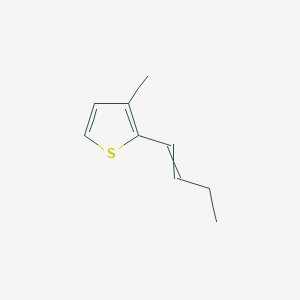
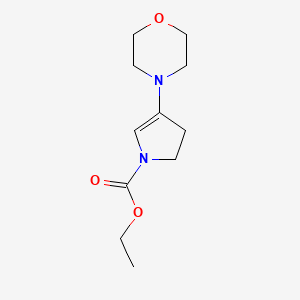
![Furo[2,3-b]pyridine, 6-phenyl-](/img/structure/B14323746.png)

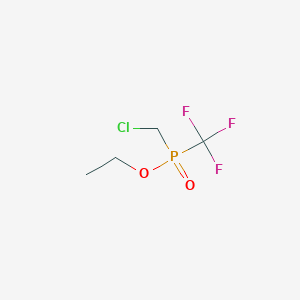
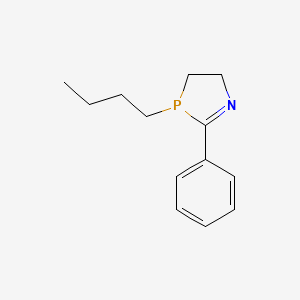
![2-[(Phenylsulfanyl)methyl]oxane](/img/structure/B14323781.png)
![5-[2-(Phenylsulfanyl)but-3-en-1-yl]-2H-1,3-benzodioxole](/img/structure/B14323784.png)
